3-Methyl-3-(propan-2-yl)-1,2-dioxetane
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Overview
Description
3-Methyl-3-(propan-2-yl)-1,2-dioxetane is an organic compound belonging to the class of dioxetanes. Dioxetanes are four-membered cyclic peroxides, which are known for their unique chemical properties and potential applications in various fields. This compound is particularly interesting due to its structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxygenation of alkenes in the presence of a sensitizer. The reaction proceeds through the formation of a dioxetane intermediate, which can be isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale photooxygenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the peroxide bond, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions can occur at the methyl or propan-2-yl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-3-(propan-2-yl)-1,2-dioxetane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying oxidative stress.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, resulting in a range of biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioxetane: The parent compound of the dioxetane family, known for its chemiluminescent properties.
3,3-Dimethyl-1,2-dioxetane: A structurally similar compound with different substituents, leading to variations in reactivity and applications.
3-Methyl-3-(propan-2-yl)-1,2-dioxetane derivatives: Various derivatives with modifications at the methyl or propan-2-yl groups, each with unique properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo a range of chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
86954-71-4 |
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Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methyl-3-propan-2-yldioxetane |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3)4-7-8-6/h5H,4H2,1-3H3 |
InChI Key |
QCWAICFEGKAMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COO1)C |
Origin of Product |
United States |
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